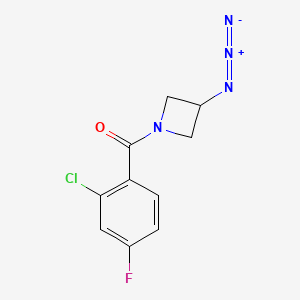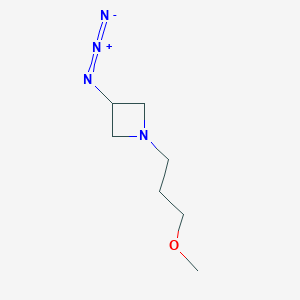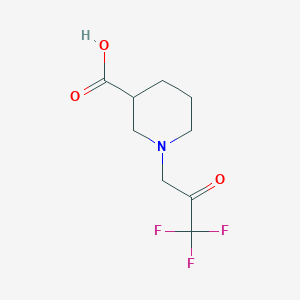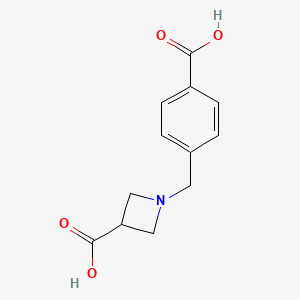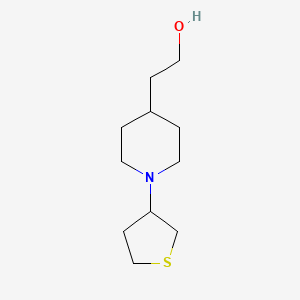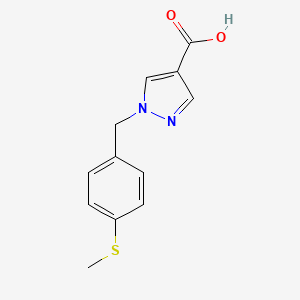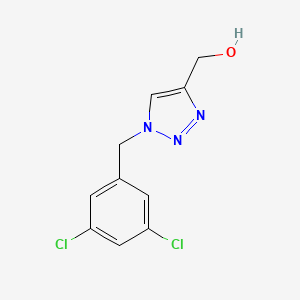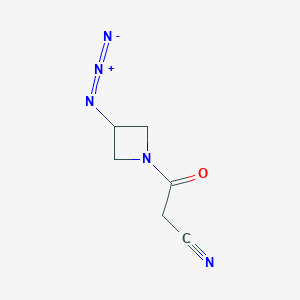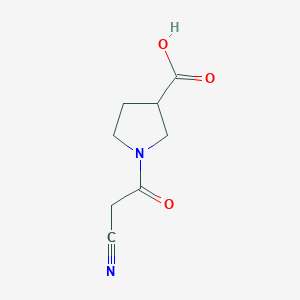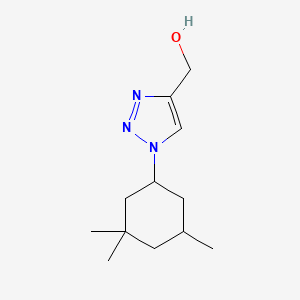
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
“(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound. The 3,3,5-trimethylcyclohexyl component of this compound is a secondary alcohol that is cyclohexanol substituted by two methyl groups at the 3-position and one methyl group at the 5-position . It exhibits inhibitory activity against HMG-CoA reductase (EC 1.1.1.34/EC 1.1.1.88) .
Synthesis Analysis
The synthesis of 3,3,5-trimethylcyclohexanol, a component of the compound , can be achieved by the hydrogenation of isophorone . This process is carried out in the presence of a catalyst containing ruthenium .
Molecular Structure Analysis
The molecular formula of 3,3,5-trimethylcyclohexanol is C9H18O . It has a molecular weight of 142.24 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3,5-trimethylcyclohexanol include a density of 0.9±0.1 g/cm3, a boiling point of 187.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.3±6.0 kJ/mol and a flash point of 73.2±10.9 °C .
Wirkmechanismus
Target of Action
It’s known that 3,3,5-trimethylcyclohexanol, a component of the compound, exhibits inhibitory activity against hmg-coa reductase , an enzyme that plays a crucial role in cholesterol synthesis.
Mode of Action
Given the inhibitory activity of 3,3,5-trimethylcyclohexanol against hmg-coa reductase , it can be inferred that the compound might interact with this enzyme, leading to changes in the cholesterol synthesis pathway.
Biochemical Pathways
The compound potentially affects the mevalonate pathway, specifically the step catalyzed by HMG-CoA reductase . This enzyme converts HMG-CoA to mevalonate, a key step in cholesterol synthesis. By inhibiting this enzyme, the compound could potentially reduce the production of cholesterol.
Result of Action
Given the potential inhibitory activity against hmg-coa reductase , the compound could potentially lead to a reduction in cholesterol synthesis at the cellular level.
Biochemische Analyse
Biochemical Properties
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol synthesis
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact hepatic cholesterol synthesis, bile flow, and biliary lipid secretion in rat models . These effects highlight its potential in modulating metabolic processes at the cellular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits HMG-CoA reductase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol synthesis and an increase in the uptake of LDL cholesterol from the bloodstream.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained effects on cholesterol metabolism in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cholesterol synthesis without causing significant adverse effects. At higher doses, it may lead to toxic effects, including liver damage and alterations in lipid metabolism . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol synthesis. It interacts with enzymes such as HMG-CoA reductase, influencing metabolic flux and metabolite levels . By inhibiting this enzyme, the compound reduces the production of mevalonate and downstream metabolites, thereby modulating cholesterol levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating biochemical processes.
Eigenschaften
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-4-11(6-12(2,3)5-9)15-7-10(8-16)13-14-15/h7,9,11,16H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWPXUJXFBJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



